molecular formula C12H7F5O B11853500 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene

2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene

Cat. No.: B11853500
M. Wt: 262.17 g/mol
InChI Key: ALMOSKWYVZPSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest in the fields of organic and medicinal chemistry. The presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring imparts unique chemical and physical properties to the compound, making it a valuable building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation of naphthalene derivatives using difluoromethylating agents under radical conditions . This process often requires the use of radical initiators and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-(trifluoromethoxy)naphthalene
  • 2-(Difluoromethyl)-5-(methoxy)naphthalene
  • 2-(Difluoromethyl)-5-(trifluoromethyl)naphthalene

Uniqueness

2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct electronic and steric properties, making the compound particularly valuable in the design of novel fluorinated molecules with enhanced chemical and biological properties .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

6-(difluoromethyl)-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)18-12(15,16)17/h1-6,11H

InChI Key

ALMOSKWYVZPSEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.